molecular formula C32H34N4O8 B14453549 2-(4-(3-(3-Indolyl)propyl)-1-piperazinyl)quinoline dimaleate CAS No. 75410-83-2

2-(4-(3-(3-Indolyl)propyl)-1-piperazinyl)quinoline dimaleate

Cat. No.: B14453549
CAS No.: 75410-83-2
M. Wt: 602.6 g/mol
InChI Key: OYUUGRNBIZDGMA-LVEZLNDCSA-N
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Description

2-(4-(3-(3-Indolyl)propyl)-1-piperazinyl)quinoline dimaleate is a complex organic compound that features an indole moiety, a piperazine ring, and a quinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-(3-Indolyl)propyl)-1-piperazinyl)quinoline dimaleate typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the piperazine and quinoline moieties.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-(3-Indolyl)propyl)-1-piperazinyl)quinoline dimaleate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Common reagents include halogens, alkyl halides, and acyl chlorides. Conditions typically involve acidic or basic environments to facilitate the reaction.

    Cycloaddition: Reagents such as dienes and dienophiles are used under conditions that promote the formation of new bonds through concerted interactions.

Major Products

The major products of these reactions include various substituted indole derivatives, which can be further functionalized to yield the desired compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-(3-(3-Indolyl)propyl)-1-piperazinyl)quinoline dimaleate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity, while the quinoline structure contributes to its overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(3-(3-Indolyl)propyl)-1-piperazinyl)quinoline dimaleate is unique due to its combination of the indole, piperazine, and quinoline moieties, which confer a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

CAS No.

75410-83-2

Molecular Formula

C32H34N4O8

Molecular Weight

602.6 g/mol

IUPAC Name

(E)-but-2-enedioic acid;2-[4-[3-(1H-indol-3-yl)propyl]piperazin-1-yl]quinoline

InChI

InChI=1S/C24H26N4.2C4H4O4/c1-3-9-22-19(6-1)11-12-24(26-22)28-16-14-27(15-17-28)13-5-7-20-18-25-23-10-4-2-8-21(20)23;2*5-3(6)1-2-4(7)8/h1-4,6,8-12,18,25H,5,7,13-17H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+

InChI Key

OYUUGRNBIZDGMA-LVEZLNDCSA-N

Isomeric SMILES

C1N(CCN(C1)C2=NC3=CC=CC=C3C=C2)CCCC4=CNC5=CC=CC=C45.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1CN(CCN1CCCC2=CNC3=CC=CC=C32)C4=NC5=CC=CC=C5C=C4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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